molecular formula C18H15ClN4O3 B11255466 N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B11255466
M. Wt: 370.8 g/mol
InChI Key: WHHIQTMGCNTKDS-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridazinone core, a pyridine ring, and a substituted phenyl group.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H15ClN4O3/c1-26-16-4-2-13(10-14(16)19)21-17(24)11-23-18(25)5-3-15(22-23)12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,21,24)

InChI Key

WHHIQTMGCNTKDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the substituted phenyl group. Key steps may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Substitution on the Phenyl Ring: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Biological Studies: Used as a probe to study biological pathways involving pyridazinone and pyridine derivatives.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with various enzymes, potentially inhibiting their activity. The compound may also bind to receptors in the body, modulating their function and leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide

Comparison:

  • Structural Differences: The position of the pyridine ring and the substitution pattern on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.
  • Uniqueness: The specific combination of the pyridazinone core, pyridine ring, and substituted phenyl group in N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide provides a unique scaffold for drug design and material science applications.

This detailed article provides a comprehensive overview of N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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